molecular formula C8H5ClN2O2 B3049915 7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid CAS No. 2250241-78-0

7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B3049915
CAS No.: 2250241-78-0
M. Wt: 196.59
InChI Key: GLEKTBOZIJYRMK-UHFFFAOYSA-N
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Description

7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS 2250241-78-0) is a high-value chemical building block for research and development. This compound features a chlorinated pyrrolopyrazine core fused with a carboxylic acid functional group, making it a versatile intermediate in medicinal chemistry and drug discovery . Its molecular formula is C 8 H 5 ClN 2 O 2 and it has a molecular weight of 196.59 . The primary research application of this compound is as a synthetic precursor for the design of novel bioactive molecules. The carboxylic acid group allows for further derivatization, such as forming amide linkages, while the chlorine atom at the 7-position offers a handle for cross-coupling reactions . Compounds based on the pyrrolopyrazine and related pyrrolopyrimidine scaffolds are of significant interest in pharmaceutical research due to their potential to interact with critical biological targets . For instance, recent studies on analogous heterocyclic systems have demonstrated their promise as inhibitors of bacterial cell division proteins like FtsZ, a target for combating antibiotic-resistant pathogens . Furthermore, pyrazine-based structures are investigated in other areas, including as potential treatments for tuberculosis and as key components in the development of new materials . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate precautions. Please refer to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

7-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-6-2-10-7(8(12)13)4-11(6)3-5/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEKTBOZIJYRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=CN2C=C1Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901224787
Record name Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, 7-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2250241-78-0
Record name Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, 7-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2250241-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, 7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nickel/Copper-Mediated Cross-Coupling

A pivotal method for constructing the pyrrolo[1,2-a]pyrazine core involves nickel/copper-catalyzed cross-coupling, as exemplified in the synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. Adapting this approach, 5-bromo-2-chloro-N-substituted pyrazine-4-amine derivatives may serve as precursors. For instance, coupling 5-bromo-2-chloropyrazine-4-amine with acrylic acid in the presence of nickel chloride (0.3 mol%) and cuprous iodide (2.5 mol%) under nitrogen atmosphere yields 3-(2-chloro-4-aminopyrazin-5-yl)acrylic acid.

Key Conditions :

  • Catalyst System : NiCl₂/CuI with triphenylphosphine (4.3 mol%)
  • Solvent : Absolute ethanol
  • Temperature : 65°C for 8 hours
  • Yield : 73.1%

This step avoids palladium catalysts, reducing costs while maintaining efficiency. The acrylic acid moiety introduces the carboxylic acid precursor, which is later elaborated into the target structure.

Intramolecular Cyclization

Following coupling, intramolecular cyclization forms the dihydro-pyrrolopyrazine intermediate. In analogous syntheses, dimethyl sulfoxide (DMSO) with cuprous chloride (40 mol%) and triethylamine (60 mol%) at 70°C for 12 hours induces cyclization. Applied to the target compound, this step would convert the acrylic acid derivative into 6,7-dihydro-5H-pyrrolo[1,2-a]pyrazine-3-carboxylic acid.

Optimization Insight :

  • Cuprous halides (Cl⁻, Br⁻) are critical for cyclization efficiency.
  • Solvent polarity (DMSO > DMF > THF) correlates with reaction rate.

Oxidative Aromatization with DDQ

The dihydro intermediate undergoes dehydrogenation to achieve full aromaticity. Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in tetrahydrofuran (THF) at 60°C for 3 hours oxidizes the dihydro species to the fully unsaturated pyrrolopyrazine. For 7-chloro derivatives, chlorination must precede or coincide with this step.

Representative Protocol :

  • Oxidant : DDQ (1.2 equiv)
  • Solvent : THF
  • Temperature : 60°C
  • Yield : 85%

Chlorination Strategies

Electrophilic Chlorination

Introducing chlorine at the 7-position requires careful regioselectivity. Electrophilic chlorinating agents (e.g., Cl₂, SO₂Cl₂) may be employed post-cyclization. However, competing reactions at the electron-rich pyrrole nitrogen necessitate protecting group strategies.

Direct Use of Chlorinated Precursors

Alternatively, starting with pre-chlorinated pyrazine amines avoids late-stage functionalization. For example, 5-bromo-2,7-dichloropyrazine-4-amine could undergo coupling and cyclization, preserving the chlorine substituent.

Carboxylic Acid Functionalization

The 3-carboxylic acid group is typically introduced via hydrolysis of esters or nitriles. In the nickel/copper coupling method, acrylic acid directly provides the acid moiety. Post-synthetic modifications, such as ester hydrolysis under basic conditions (e.g., NaOH in MeOH/H₂O), may refine purity.

Alternative Routes via Condensation-Cyclization

A divergent approach, inspired by 4-chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis, involves condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to form dichlorobutadiene intermediates. Subsequent cyclization with formamidine acetate under basic conditions (NaOMe/MeOH) yields the pyrrolopyrazine core.

Critical Parameters :

  • Formamidine Salt : 1.3 equiv
  • Base : Sodium methoxide (28 wt% in MeOH)
  • Temperature : 65–70°C (4 hours)
  • Yield : 90.2%

Adapting this method would require introducing the carboxylic acid group via cyano hydrolysis or carboxylative cyclization.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Cost Scalability
Ni/Cu Coupling Cross-coupling → Cyclization → DDQ 73–85% Moderate High
Condensation-Cyclization Dichlorobutadiene formation → Cyclization 90% Low Moderate

The Ni/Cu method excels in scalability but requires costly metal catalysts. The condensation route offers higher yields and lower costs but demands precise control over cyclization conditions.

Characterization and Quality Control

Successful synthesis necessitates rigorous characterization:

  • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), carboxylic acid (δ 12.5 ppm).
  • HPLC : Purity >99% achievable via recrystallization (MeOH/H₂O).

Industrial Considerations

Large-scale production favors the Ni/Cu method due to streamlined steps and solvent recovery (ethanol, THF). Waste management must address metal residues (Ni, Cu) and DDQ byproducts.

Chemical Reactions Analysis

Types of Reactions: 7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can modulate their activity, leading to potential therapeutic effects in diseases such as cancer .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid with analogous heterocyclic carboxylic acids:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Pyrrolo[1,2-a]pyrazine Cl (C7), COOH (C3) C₈H₅ClN₂O₂ 196.59 Intermediate in drug synthesis
6-Bromopyrrolo[1,2-a]pyrazine-3-carboxylic acid Pyrrolo[1,2-a]pyrazine Br (C6), COOH (C3) C₈H₅BrN₂O₂ 241.45 Structural analog; halogen variation
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine Cl (C5), COOH (C2) C₈H₅ClN₂O₂ 196.59 71% synthesis yield; antibacterial studies
2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid Imidazo[1,2-a]pyrazine CF₂H (C2), COOH (C3) C₈H₅F₂N₃O₂ 213.14 High-cost research reagent (€529/50 mg)
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid Pyrazolo[1,5-a]pyrazine COOH (C3) C₇H₅N₃O₂ 163.13 Versatile building block

Key Observations

Core Structure Impact: Pyrrolo[1,2-a]pyrazine derivatives exhibit distinct electronic properties compared to imidazo[1,2-a]pyrazine or pyrazolo[1,5-a]pyrazine analogs due to differences in aromaticity and nitrogen positioning. For instance, imidazo cores contain an additional nitrogen atom, enhancing hydrogen-bonding capacity . Substitution at position 6 (bromine) vs.

Synthetic Yields: Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (e.g., 5-chloro analog) are synthesized in 71–95% yields via cyclization, suggesting efficient routes for halogenated analogs .

Commercial Availability :

  • The methyl ester of this compound is available at €2,220/g, reflecting its high value as a specialty chemical . In contrast, pyrazolo[1,5-a]pyrazine-3-carboxylic acid is more affordable due to simpler synthesis .

Spectroscopic Data: Imidazo[1,2-a]pyrazine-3-carboxylic acids show distinct ¹³C NMR signals (e.g., δ 174.08 for carbonyl groups), useful for structural validation .

Research and Application Insights

  • Medicinal Chemistry : Chlorine and bromine substituents enhance metabolic stability and lipophilicity, making these compounds valuable in kinase inhibitor development .
  • Material Science: The carboxylic acid group enables conjugation with polymers or nanoparticles, leveraging its heterocyclic core for optoelectronic applications .

Biological Activity

Overview

7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound notable for its biological activity. The presence of a chlorine substituent enhances its reactivity and potential therapeutic applications, particularly in medicinal chemistry. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H5N2O2Cl
  • Molecular Weight : 196.59 g/mol
  • CAS Number : 2250241-78-0

The compound features a pyrrole ring fused with a pyrazine ring and a carboxylic acid group at the 3-position. This unique structure contributes to its diverse biological activities.

This compound primarily acts by inhibiting specific kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, it modulates their activities, which can lead to therapeutic effects in various diseases, including cancer .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against Mycobacterium tuberculosis, with some derivatives achieving up to 72% inhibition of bacterial growth .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities using methods like ABTS and DPPH assays. These studies suggest that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .
  • Antitumor Activity : Preliminary investigations suggest that this compound may possess antitumor properties, with certain derivatives demonstrating antiproliferative effects against various human tumor cell lines .

Research Findings and Case Studies

Study Focus Findings
Kinase InhibitionDemonstrated inhibition of key kinases involved in cancer signaling pathways.
Antioxidant ActivityShowed significant free radical scavenging activity using ABTS and DPPH methods.
Antimicrobial EvaluationAchieved up to 72% inhibition against Mycobacterium tuberculosis.
Antitumor ActivityExhibited antiproliferative effects on multiple human tumor cell lines.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its chlorine substituent, which potentially enhances its biological activity. For example:

  • Pyrrolo[1,2-a]pyrazine-3-carboxylic acid : Lacks the chlorine substituent and shows reduced activity.
  • 5H-Pyrrolo[2,3-b]pyrazine derivatives : Generally exhibit more pronounced kinase inhibition compared to the 7-chloro variant.

Q & A

Q. How can scalable synthesis be achieved without compromising yield or purity?

  • Methodology : Transition from batch to flow chemistry for palladium-catalyzed steps, ensuring precise temperature/residence time control. Use inline IR spectroscopy for real-time monitoring. Optimize workup (e.g., liquid-liquid extraction) to reduce purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid
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7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid

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